molecular formula C16H14BrN5 B8305412 5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine

5-bromo-N-(5-cyclopropyl-2H-pyrazol-3-yl)-2-phenyl-pyrimidin-4-amine

Cat. No. B8305412
M. Wt: 356.22 g/mol
InChI Key: NYJJTPDLDNBXNU-UHFFFAOYSA-N
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Patent
US09422271B2

Procedure details

To a solution of 4,5-dibromo-2-phenylpyrimidine (0.82 g, 3.29 mmol, 1.0 eq) in n-BuOH (20 mL), 3-cyclopropyl-1H-pyrazol-5-amine (0.811 g, 6.58 mmol, 2 equiv.) was added and the reaction mixture was heated to 90° C. for 24 hours, filtered to produce 5-Bromo-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-phenylpyrimidin-4-amine (Compound 8) (0.75 g, 64.1%). LC-MS (m/z): 357.2 [M+H]+. 1H NMR (300 MHz, DMSO-d6): δ 0.74-0.77 (m, 2H), 0.98-1.02 (m, 2H), 1.96-2.01 (m, 1H), 6.40 (s, 2H), 7.50-7.54 (m, 3H), 8.27-8.30 (m, 2H), 8.63 (s, 1H), 8.88 (s, 2H), 12.32 (s, 1H).
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
0.811 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:7]([Br:8])=[CH:6][N:5]=[C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[N:3]=1.[CH:15]1([C:18]2[CH:22]=[C:21]([NH2:23])[NH:20][N:19]=2)[CH2:17][CH2:16]1>CCCCO>[Br:8][C:7]1[C:2]([NH:23][C:21]2[CH:22]=[C:18]([CH:15]3[CH2:17][CH2:16]3)[NH:19][N:20]=2)=[N:3][C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[N:5][CH:6]=1

Inputs

Step One
Name
Quantity
0.82 g
Type
reactant
Smiles
BrC1=NC(=NC=C1Br)C1=CC=CC=C1
Name
Quantity
0.811 g
Type
reactant
Smiles
C1(CC1)C1=NNC(=C1)N
Name
Quantity
20 mL
Type
solvent
Smiles
CCCCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC(=NC1)C1=CC=CC=C1)NC1=NNC(=C1)C1CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.75 g
YIELD: PERCENTYIELD 64.1%
YIELD: CALCULATEDPERCENTYIELD 64%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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